molecular formula C6H8N2O3 B13151933 2-Amino-3-(isoxazol-5-yl)propanoic acid CAS No. 98135-03-6

2-Amino-3-(isoxazol-5-yl)propanoic acid

Katalognummer: B13151933
CAS-Nummer: 98135-03-6
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: YZRGWMSKFDDWIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(isoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, leading to the activation of downstream signaling pathways. This activation can result in various biological effects, such as modulation of neurotransmitter release and inhibition of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(isoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

98135-03-6

Molekularformel

C6H8N2O3

Molekulargewicht

156.14 g/mol

IUPAC-Name

2-amino-3-(1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10)

InChI-Schlüssel

YZRGWMSKFDDWIE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(ON=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.